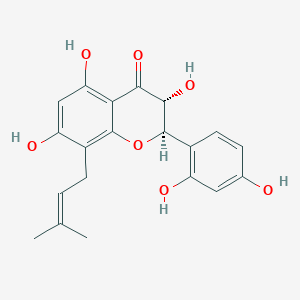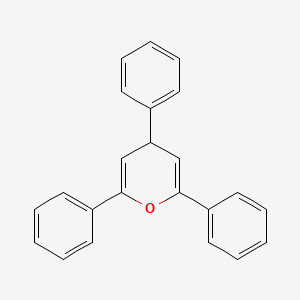
Pyrazole, 5-(2-(dipropylamino)ethoxy)-3-methyl-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazole, 5-(2-(dipropylamino)ethoxy)-3-methyl-1-phenyl- is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives typically involves the cyclocondensation of 1,3-diketones with hydrazine derivatives. For Pyrazole, 5-(2-(dipropylamino)ethoxy)-3-methyl-1-phenyl-, the synthetic route may involve the reaction of 1-phenyl-3-methyl-1H-pyrazol-5-amine with 2-(dipropylamino)ethanol under appropriate conditions .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs green chemistry principles, such as the use of aqueous methods, microwave-assisted synthesis, and solvent-free conditions. These methods aim to reduce the environmental impact and improve the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Pyrazole derivatives can undergo various chemical reactions, including:
Oxidation: Pyrazole derivatives can be oxidized to form pyrazole N-oxides.
Reduction: Reduction of pyrazole derivatives can lead to the formation of dihydropyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may involve different solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrazole derivatives typically yields pyrazole N-oxides, while reduction can produce dihydropyrazoles .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of Pyrazole, 5-(2-(dipropylamino)ethoxy)-3-methyl-1-phenyl- involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Pyrazole, 5-(2-(dipropylamino)ethoxy)-3-methyl-1-phenyl- include other pyrazole derivatives, such as:
- 1-Phenyl-3-methyl-1H-pyrazol-5-amine
- 3,5-Dimethyl-1-phenyl-1H-pyrazole
- 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole
Uniqueness
What sets Pyrazole, 5-(2-(dipropylamino)ethoxy)-3-methyl-1-phenyl- apart from other similar compounds is its unique substitution pattern, which imparts specific chemical and biological properties. The presence of the dipropylaminoethoxy group can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
5372-14-5 |
|---|---|
Fórmula molecular |
C18H27N3O |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
N-[2-(5-methyl-2-phenylpyrazol-3-yl)oxyethyl]-N-propylpropan-1-amine |
InChI |
InChI=1S/C18H27N3O/c1-4-11-20(12-5-2)13-14-22-18-15-16(3)19-21(18)17-9-7-6-8-10-17/h6-10,15H,4-5,11-14H2,1-3H3 |
Clave InChI |
HFRKYKIFNKPQBE-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)CCOC1=CC(=NN1C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


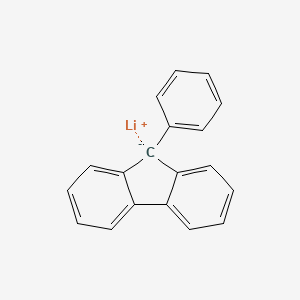
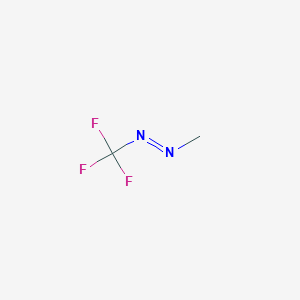
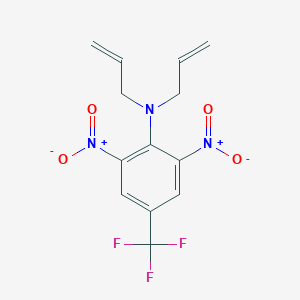
![1H-Pyrazolo[3,4-b]pyrido[2,3-e]pyrazine](/img/structure/B14746524.png)
![Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane](/img/structure/B14746547.png)
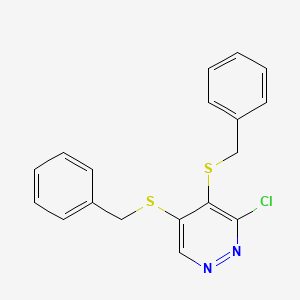
![[1,3]Thiazolo[4,5-F]quinoxaline](/img/structure/B14746556.png)
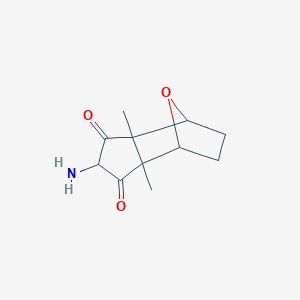
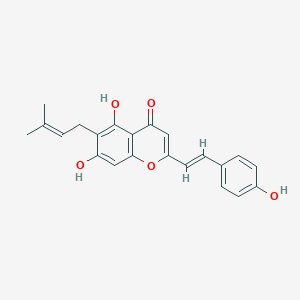
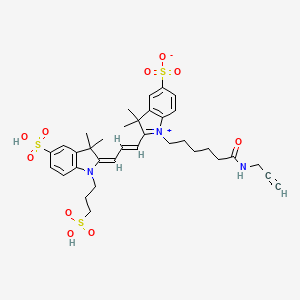
![Thiazolium, 3-ethyl-2-[3-(3-ethyl-2-thiazolidinylidene)-1-propenyl]-4,5-dihydro-, iodide](/img/structure/B14746576.png)

